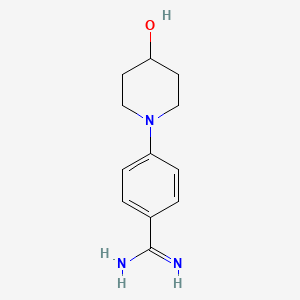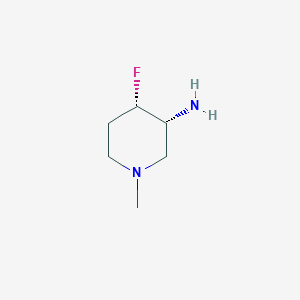
4-(4-Hydroxypiperidin-1-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxypiperidin-1-yl)benzimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzimidamide moiety
Vorbereitungsmethoden
The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions.
Attachment of the Benzimidamide Moiety: This step involves the coupling of the piperidine derivative with a benzimidamide precursor under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(4-Hydroxypiperidin-1-yl)benzimidamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The piperidine ring can participate in substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxypiperidin-1-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity and as a lead compound for developing new anticancer drugs.
Biological Studies: The compound is evaluated for its effects on cell proliferation, apoptosis, and cell cycle arrest.
Chemical Research: It serves as a building block for synthesizing other biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
4-(4-Hydroxypiperidin-1-yl)benzimidamide can be compared with other similar compounds such as:
4-Hydroxypiperidine: A simpler compound with a hydroxyl group on the piperidine ring.
Piperidin-4-ol Derivatives: These compounds have similar structural features and are studied for their biological activities.
Eigenschaften
CAS-Nummer |
887577-50-6 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H3,13,14) |
InChI-Schlüssel |
MSDPHTVESRJJQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![(2E)-3-[4-(3,4-Dimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B12448000.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)


![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)
![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)
